Product packaging for Lithium, (6-bromo-2-pyridinyl)-(Cat. No.:CAS No. 37709-60-7)

Lithium, (6-bromo-2-pyridinyl)-

Cat. No.: B14666881
CAS No.: 37709-60-7
M. Wt: 164.0 g/mol
InChI Key: UPEXCVNNIYCOGZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Organolithium Reagents in Advanced Organic Synthesis

Pyridine-based organolithium reagents are of paramount importance in advanced organic synthesis due to their ability to facilitate the construction of complex, functionalized pyridine-containing molecules. researchgate.netresearchgate.net These molecules are core structures in numerous pharmaceuticals, agrochemicals, and materials. researchgate.net The high C-H acidity of pyridines compared to benzene (B151609) makes them suitable substrates for lithiation, which is the process of forming an organolithium compound. researchgate.net This functionalization via lithiation provides a powerful alternative to classical condensation reactions or transition metal-catalyzed transformations. researchgate.net

The utility of these reagents stems from their dual reactivity. They can act as potent bases to deprotonate other molecules or as strong nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov This reactivity allows for the precise introduction of a wide array of functional groups onto the pyridine (B92270) scaffold. The position of the lithium atom on the pyridine ring dictates the regioselectivity of subsequent reactions, enabling chemists to build molecular complexity with a high degree of control.

Contextualization of (6-bromo-2-pyridinyl)lithium as a Strategic Intermediate

(6-bromo-2-pyridinyl)lithium stands out as a key strategic intermediate in the synthesis of substituted pyridines. Its value lies in the presence of both a highly reactive nucleophilic carbon center at the 2-position (where the lithium is attached) and a bromine atom at the 6-position. This bifunctional nature allows for sequential and selective reactions.

The most common and efficient method for preparing (6-bromo-2-pyridinyl)lithium is through a lithium-halogen exchange reaction. acs.org This typically involves treating 2,6-dibromopyridine (B144722) with a strong organolithium base, such as n-butyllithium, at very low temperatures (e.g., -78 °C to -120 °C). wikipedia.orgacs.org The exchange is remarkably fast and selective, preferentially replacing one of the bromine atoms with lithium. acs.org

Once formed, this intermediate can be trapped with various electrophiles to introduce a substituent at the 2-position. The remaining bromine atom at the 6-position serves as a synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce aryl or other groups. acs.org This stepwise functionalization makes (6-bromo-2-pyridinyl)lithium a valuable building block for creating highly substituted and complex pyridine derivatives that would be difficult to access through other means. For instance, it is a precursor for synthesizing ligands for metal complexes and components of functional materials. georgiasouthern.edu

Overview of Key Reactivity Paradigms in Halogenated Pyridine Systems

The reactivity of halogenated pyridine systems is dominated by several key paradigms, with the halogen-lithium exchange being one of the most synthetically useful. wikipedia.orgmasterorganicchemistry.com

Halogen-Lithium Exchange: This reaction is a cornerstone for preparing functionalized organolithium reagents from halogenated precursors. wikipedia.orgacs.org In the case of dihalogenated pyridines like 2,6-dibromopyridine, the exchange is highly regioselective. The choice of the organolithium reagent (e.g., n-butyllithium vs. tert-butyllithium) and the reaction conditions can influence the outcome. wikipedia.org The reaction is extremely rapid, which allows for the generation of the organolithium species even at cryogenic temperatures, minimizing side reactions. acs.org

Nucleophilic Aromatic Substitution (SNAr): While the lithium-halogen exchange is often the desired pathway, halogenated pyridines can also undergo nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, especially at the positions ortho and para to the nitrogen. The presence of halogens further enhances this reactivity.

Directed ortho-Metalation (DoM): In some pyridine systems, a directing group can guide an organolithium base to deprotonate a specific C-H bond, typically one that is adjacent (ortho) to the directing group. While halogen-lithium exchange is more common for bromo- and iodo-pyridines, DoM can be a competing pathway or the primary pathway depending on the substrate and reagents used.

The interplay between these reactivity modes allows chemists to selectively functionalize halogenated pyridines, making them versatile substrates in modern organic synthesis. The generation of (6-bromo-2-pyridinyl)lithium via selective halogen-lithium exchange is a prime example of how these reactivity paradigms are harnessed to create valuable synthetic intermediates. acs.orgacs.org

Data Tables

Table 1: Preparation of (6-bromo-2-pyridinyl)lithium via Halogen-Lithium Exchange

Starting MaterialReagentSolventTemperature (°C)ProductRef.
2,6-Dibromopyridinen-ButyllithiumDichloromethane-78Lithium, (6-bromo-2-pyridinyl)- acs.org
2,6-Dibromopyridinetert-ButyllithiumTetrahydrofuran (B95107) (THF)-78Lithium, (6-bromo-2-pyridinyl)-

Table 2: Representative Reactions of (6-bromo-2-pyridinyl)lithium as a Synthetic Intermediate

Reactant 1Reactant 2 (Electrophile)Reaction TypeProductRef.
Lithium, (6-bromo-2-pyridinyl)-6-bromo-2-pyridyl ketonesElectrophilic Quenching2,6-Bis(6-bromopyridin-2-yl)pyridine backbone
Lithium, (6-bromo-2-pyridinyl)-PinacolboraneBorylation(6-Bromopyridin-2-yl)boronic acid pinacol (B44631) ester acs.org
Lithium, (6-bromo-2-pyridinyl)-N-Boc piperidineNucleophilic AdditionFunctionalized Piperidine acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrLiN B14666881 Lithium, (6-bromo-2-pyridinyl)- CAS No. 37709-60-7

Properties

IUPAC Name

lithium;6-bromo-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.Li/c6-5-3-1-2-4-7-5;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEXCVNNIYCOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C[C-]=NC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrLiN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462577
Record name Lithium, (6-bromo-2-pyridinyl)-
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Molecular Weight

164.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37709-60-7
Record name Lithium, (6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Pyridinyl Lithium

Halogen-Lithium Exchange Strategies for Regioselective C-2 Lithiation

Halogen-lithium exchange is a powerful and widely utilized method for the formation of organolithium compounds from organic halides. In the context of 2,6-dibromopyridine (B144722), this reaction facilitates the selective replacement of a bromine atom with a lithium atom, yielding the desired (6-bromo-2-pyridinyl)lithium. The regioselectivity of this exchange is influenced by the electronic properties of the pyridine (B92270) ring and can be precisely controlled through the strategic selection of reagents and solvents.

Direct Lithium-Bromine Exchange with Alkyllithium Reagents

The direct exchange of a bromine atom for lithium is the most common approach to generate (6-bromo-2-pyridinyl)lithium. Various alkyllithium reagents, each with distinct reactivity profiles, have been employed for this purpose.

tert-Butyllithium (t-BuLi) is a highly reactive organolithium reagent capable of effecting lithium-halogen exchange. wikipedia.org Its strong basicity and nucleophilicity allow for the deprotonation of a wide range of carbon acids. wikipedia.org In the case of di-substituted pyridines, the chemoselectivity of the lithiation—whether a halogen-lithium exchange or a deprotonation occurs—is a critical consideration. The use of t-BuLi for lithium-halogen exchange reactions often requires careful temperature control to avoid unwanted side reactions. The bulky nature of the tert-butyl group can also influence the regioselectivity of the metalation process. fishersci.fr

n-Butyllithium (n-BuLi) is the most frequently employed reagent for the synthesis of (6-bromo-2-pyridinyl)lithium. Due to its high reactivity, the reaction is typically conducted under cryogenic conditions, such as at -78 °C, to ensure high selectivity and prevent side reactions like di-lithiation or nucleophilic attack on the pyridine ring. wikipedia.org The use of low temperatures is essential because n-BuLi can deprotonate solvents like tetrahydrofuran (B95107) (THF) at higher temperatures, leading to ring-opening and consumption of the reagent. wikipedia.org The reaction involves the slow, dropwise addition of one equivalent of n-BuLi to a solution of 2,6-dibromopyridine in an ethereal solvent, such as diethyl ether or THF. This process affords the monolithiated species with high efficiency, which can then be trapped with various electrophiles.

ReagentSubstrateConditionsProductYield
n-BuLi2,6-DibromopyridineEther, -78 °C(6-bromo-2-pyridinyl)lithiumHigh
n-BuLi2,5-DibromopyridineToluene, -78 °C, 0.017 M2-lithio-5-bromopyridineHigh (34:1 selectivity) researchgate.net

A significant advancement in the synthesis of lithiated pyridines is the use of (trimethylsilyl)methyllithium (TMSCH₂Li), which allows the halogen-lithium exchange to be performed under non-cryogenic conditions (e.g., 0 °C). researchgate.netrsc.org This presents a more practical and scalable alternative to methods requiring deep cooling. Research has shown that TMSCH₂Li, particularly in combination with lithium 2-(dimethylamino)ethanolate (LiDMAE), can efficiently and selectively perform the C-2 bromine-lithium exchange on dibromopyridines at 0 °C in toluene. researchgate.netrsc.org The resulting lithiated intermediate can then be reacted with electrophiles, also at non-cryogenic temperatures, to afford the desired products in good yields. researchgate.net

Reagent SystemSubstrateConditionsKey Feature
TMSCH₂Li-LiDMAE2,3-DibromopyridineToluene, 0 °CC-2 selective lithiation rsc.org
TMSCH₂Li2-BromopyridineToluene, 0 °CEfficient exchange researchgate.net

Influence of Reaction Conditions on Exchange Regioselectivity

The outcome of the halogen-lithium exchange is highly sensitive to the reaction parameters. Among these, the choice of solvent plays a paramount role in directing the regioselectivity of the lithiation.

The polarity and coordinating ability of the solvent can dramatically influence which bromine atom is exchanged in a dihalopyridine. Studies on 2,5-dibromopyridine have demonstrated that coordinating solvents, such as THF, favor lithiation at the 5-position. In contrast, non-coordinating, less polar solvents like toluene or hexane favor the formation of the 2-lithiated species. researchgate.net This effect is attributed to the ability of coordinating solvents to solvate the lithium cation, altering the aggregation state and reactivity of the organolithium reagent. nih.gov Furthermore, the concentration of the reactants can also impact selectivity, with lower concentrations in non-coordinating solvents promoting C-2 lithiation. researchgate.net This principle allows for the selective generation of different lithiated isomers from the same starting material simply by modifying the solvent and concentration.

Temperature-Dependent Selectivity Profiles

The formation of (6-bromo-2-pyridinyl)lithium via lithium-halogen exchange is highly sensitive to temperature, which plays a crucial role in dictating the selectivity of the reaction. At very low temperatures, typically around -100 °C to -78 °C, the bromine-lithium exchange is generally fast and efficient, minimizing side reactions. tcnj.edu For instance, the reaction of 2,6-dibromopyridine with one equivalent of n-butyllithium at -78 °C selectively yields (6-bromo-2-pyridinyl)lithium. prepchem.com This selectivity is kinetically controlled, with the rate of lithium-halogen exchange being significantly faster than potential competing reactions like nucleophilic addition to the pyridine ring. wikipedia.org

However, as the temperature increases, the stability of the organolithium intermediate decreases, and the potential for side reactions and loss of regioselectivity rises. At warmer temperatures, the highly reactive organolithium species can undergo further reactions, such as addition to another molecule of the starting bromopyridine or reaction with the solvent. Therefore, strict temperature control is paramount to ensure the clean and selective formation of the desired (6-bromo-2-pyridinyl)lithium species.

Metal-Halogen Exchange Precursors: Bromopyridine Substrates

The primary precursor for the synthesis of (6-bromo-2-pyridinyl)lithium via metal-halogen exchange is 2,6-dibromopyridine. prepchem.comgeorgiasouthern.edu This substrate provides a straightforward route to the target organolithium compound through the selective exchange of one of the bromine atoms. The choice of the organolithium reagent, typically n-butyllithium or tert-butyllithium, and the reaction conditions are critical for achieving mono-lithiation. tcnj.eduwikipedia.org The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making bromopyridines ideal substrates for this transformation. wikipedia.org

The reaction involves the treatment of 2,6-dibromopyridine with a stoichiometric amount of an alkyllithium reagent in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures. prepchem.com The significant difference in reactivity between the two bromine atoms on the pyridine ring is not inherently present. However, once the first bromine-lithium exchange occurs to form (6-bromo-2-pyridinyl)lithium, the electron-donating nature of the lithium atom deactivates the remaining carbon-bromine bond towards further exchange, thus allowing for selective mono-functionalization.

Directed Metalation Approaches to Access (6-bromo-2-pyridinyl)lithium Species

Directed ortho-metalation (DoM) presents an alternative and powerful strategy for the regioselective generation of organolithium species, including those derived from bromopyridines. This method relies on the presence of a directing metalation group (DMG) on the pyridine ring to guide the deprotonation to an adjacent position. clockss.orgsemanticscholar.org

Role of Directing Metalation Groups (DMGs) on Pyridine Scaffolds

Directing metalation groups are functional groups that can coordinate to the lithium base, thereby directing the deprotonation to the ortho position. semanticscholar.orguwindsor.ca A wide variety of functional groups can act as DMGs on a pyridine scaffold, including amides, carbamates, ethers, and sulfonyl groups. clockss.org The strength of a DMG is determined by its ability to coordinate with the lithium reagent and to acidify the ortho protons. uwindsor.ca In the context of preparing a (6-bromo-2-pyridinyl)lithium equivalent, one would start with a 2-bromopyridine bearing a DMG at the 3- or 5-position to direct lithiation to the 2-position, or a 6-bromopyridine with a DMG at the 5-position to direct lithiation to the 6-position, which is equivalent to the 2-position of the target compound.

However, the direct generation of (6-bromo-2-pyridinyl)lithium via DoM is less common than the metal-halogen exchange approach due to the inherent reactivity of the bromine atom. The presence of a bromine atom can sometimes lead to competitive bromine-lithium exchange, even when a strong DMG is present. researchgate.net The choice of the base and reaction conditions is therefore critical to favor deprotonation over halogen exchange.

Application of Lithium Amide Bases for Deprotonation

To circumvent the issue of competitive halogen-lithium exchange when using alkyllithium bases, sterically hindered and less nucleophilic lithium amide bases are often employed for directed metalation reactions on halogenated pyridines. clockss.orgznaturforsch.com These bases are strong enough to effect deprotonation but are less prone to undergo halogen exchange or nucleophilic addition.

Lithium diisopropylamide (LDA) is a widely used non-nucleophilic strong base in organic synthesis. umich.edu In the context of directed metalation of bromopyridines, LDA can exhibit high regioselectivity, favoring deprotonation ortho to a DMG. clockss.orgznaturforsch.com The bulky nature of the diisopropylamino group minimizes nucleophilic attack on the pyridine ring or the carbon-bromine bond. The regioselectivity of LDA-mediated lithiations can be influenced by factors such as the solvent, temperature, and the presence of additives like lithium chloride. nih.govnih.gov For instance, the metalation of various dichloropyridines with LDA leads to regioselective lithiation. znaturforsch.com While specific examples for the direct synthesis of (6-bromo-2-pyridinyl)lithium using LDA-mediated DoM are not prevalent in the provided search results, the general principle suggests its potential applicability on a suitably substituted bromopyridine precursor.

Lithium tetramethylpiperidide (LTMP) is another sterically hindered, non-nucleophilic strong base that is often more reactive than LDA. wikipedia.org Its increased basicity and steric bulk can lead to different or improved selectivity in lithiation reactions. nih.govresearchgate.net LTMP has been shown to be effective in the deprotonation of various aromatic and heteroaromatic compounds, including those containing sensitive functional groups. researchgate.netnih.gov The use of LTMP can be advantageous in cases where LDA is not effective or gives poor yields. nih.gov For example, LTMP has been successfully used for the C-3 lithiation of 2-bromo-4-methoxypyridine. arkat-usa.org The choice between LDA and LTMP often depends on the specific substrate and the desired regiochemical outcome, with LTMP sometimes offering superior performance in achieving clean and selective lithiation. nih.gov

Table 1: Comparison of

Methodology Precursor Reagent Key Features
Metal-Halogen Exchange 2,6-Dibromopyridine n-Butyllithium or tert-Butyllithium Kinetically controlled, requires low temperatures (-78 °C), selective mono-lithiation.
Directed Metalation Bromopyridine with DMG LDA or LTMP Relies on a directing group, uses non-nucleophilic bases to avoid halogen exchange.

Table 2: Common Lithium Amide Bases in Directed Metalation

Base Abbreviation Characteristics
Lithium Diisopropylamide LDA Widely used, non-nucleophilic, sterically hindered.
Lithium Tetramethylpiperidide LTMP More sterically hindered and often more reactive than LDA.

Enhancement of Directed Metalation by Additives

The direct deprotonation of pyridine and its derivatives, a key method for the synthesis of functionalized heterocycles, is often complicated by issues of regioselectivity, low reactivity, and competing side reactions such as nucleophilic addition of the organolithium reagent. To overcome these challenges, synthetic methodologies have been developed that employ specific additives to enhance the efficacy and control the outcome of the lithiation process. These additives can modify the structure and reactivity of the lithiating agent, leading to the formation of highly active "superbases" or facilitating kinetically favorable pathways. This section explores two significant strategies: the catalytic use of lithium chloride and the application of lithium aminoalkoxide aggregates.

Lithium Chloride (LiCl) Catalysis in Pyridine Lithiation

Lithium chloride has emerged as a powerful additive in metalations mediated by lithium dialkylamides, such as lithium diisopropylamide (LDA). Organolithium reagents, including LDA, typically exist as aggregates (e.g., dimers, tetramers) in solution, which are often less reactive than the monomeric species. The presence of LiCl can dramatically accelerate lithiation reactions by breaking up these aggregates.

Mechanistic studies on the ortholithiation of 2-fluoropyridines with LDA have revealed that the reaction rates are highly sensitive to even trace amounts of LiCl. nih.gov The catalytic effect of LiCl is attributed to its ability to form mixed aggregates with the LDA dimer, which facilitates the fragmentation of the dimer into more reactive monomeric LDA species. nih.gov This LiCl-catalyzed monomerization provides a lower energy pathway for the deprotonation event.

This principle has been harnessed in the development of highly hindered and kinetically active amide bases. For instance, the mixed magnesium-lithium amide TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is a highly efficient reagent for the directed metalation of a variety of electron-poor arenes and heteroarenes that may contain sensitive functional groups. harvard.edu The integral presence of LiCl in this reagent is crucial for its high kinetic activity, enabling smooth deprotonation of a wide range of pyridines under mild conditions. znaturforsch.com The chloride anions play a structural role by bridging the magnesium and lithium atoms, creating a highly effective metalating agent. znaturforsch.com

Table 1: Effect of LiCl on Lithiation Reagents

Reagent Role of LiCl Outcome
LDA Catalytically breaks up inactive LDA dimers into reactive monomers. nih.gov Accelerates rate of ortholithiation. nih.gov
Lithium Aminoalkoxide Aggregates as Superbases

A significant advancement in the regioselective lithiation of pyridines involves the use of unimetallic superbases formed from mixed aggregates of an alkyllithium (e.g., n-butyllithium) and a lithium aminoalkoxide. znaturforsch.comacs.org These reagents exhibit enhanced basicity and can direct the deprotonation to positions that are not accessible with conventional organolithium reagents alone.

A prominent example is the combination of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE). This superbase has been shown to promote an unprecedented and highly regioselective lithiation at the C-6 position of 2-substituted pyridines, including 2-chloropyridine (B119429) and 2-methoxypyridine. nih.govresearchgate.netresearchgate.netnih.gov This is a notable departure from the outcomes with other bases; alkyllithiums alone often lead to nucleophilic addition, while LDA typically directs metalation to the C-3 position (ortho to the directing group). researchgate.net The formation of (6-bromo-2-pyridinyl)lithium from 2-bromopyridine can be achieved using this methodology.

Experimental and theoretical studies have provided insight into the origin of this unique chemo- and regioselectivity. acs.orgnih.govresearchgate.net The key factor is the nature of the mixed aggregates formed between n-BuLi and the lithium aminoalkoxide.

Chemoselectivity : The balance between C-H deprotonation (lithiation) and nucleophilic addition is critically dependent on the aggregate type. Theoretical calculations suggest that tetrameric mixed aggregates favor the desired α-lithiation pathway (deprotonation at C-6), whereas dimeric aggregates systematically lead to nucleophilic addition. nih.govresearchgate.net

Regioselectivity : Investigations using deuterated substrates have confirmed that the initial deprotonation occurs directly at C-6. nih.govresearchgate.net This suggests that the formation of lithium aggregates in the vicinity of the pyridinic nitrogen atom facilitates the delivery of the butyl group from n-BuLi to the C-6 proton, while also stabilizing the resulting 6-lithio intermediate. nih.govresearchgate.net

The reactivity of these superbases is influenced by reaction conditions such as solvent and temperature, which can shift the equilibrium between different aggregate states. nih.gov For example, increasing the temperature or using a more coordinating solvent like THF can favor the formation of dimers, thereby increasing the likelihood of nucleophilic addition as a side reaction. nih.gov

Table 2: Comparison of Lithiation Outcomes for 2-Chloropyridine

Reagent/Base Primary Product Type Position of Reaction Reference
Alkyllithium (e.g., n-BuLi) Nucleophilic Addition C-2 researchgate.net
LDA Directed Ortho-Metalation C-3 researchgate.net

Mechanistic Insights into the Formation and Reactivity of 6 Bromo 2 Pyridinyl Lithium

Kinetic and Thermodynamic Aspects of Lithiation Processes

The lithiation of dihalopyridines, including the formation of (6-bromo-2-pyridinyl)lithium from 2,6-dibromopyridine (B144722), is a process where both kinetic and thermodynamic factors play a significant role. The choice of solvent, temperature, and the nature of the organolithium base can dictate the pathway of the reaction, leading to different isomers or products.

In the related case of the lithiation of 2,5-dibromopyridine, the regioselectivity of the lithium-halogen exchange is heavily influenced by the reaction conditions. researchgate.net Low concentrations and non-coordinating solvents favor lithiation at the 2-position, suggesting this is the kinetically preferred site. Conversely, higher concentrations and the use of coordinating solvents like tetrahydrofuran (B95107) (THF) lead to the thermodynamically more stable 5-lithio-2-bromopyridine. This highlights a common theme in pyridine (B92270) lithiation: the initial site of metalation may not be the most stable, and under conditions that allow for equilibrium, rearrangement to a more thermodynamically favored isomer can occur.

The lithiation of 2,3-dihalopyridines further illustrates the competition between kinetic and thermodynamic control. In some cases, a "halogen dance" can occur, where the initially formed lithiated species rapidly isomerizes to a more stable regioisomer. Attempts to trap the kinetically favored intermediate may be unsuccessful if the rearrangement is too fast, even at low temperatures and short reaction times.

The following table summarizes the general influence of reaction parameters on the kinetic versus thermodynamic control in the lithiation of dihalopyridines, which can be extrapolated to the formation of (6-bromo-2-pyridinyl)lithium.

ParameterKinetic Control Favored byThermodynamic Control Favored by
Temperature Low temperaturesHigher temperatures (allowing for equilibrium)
Solvent Non-coordinating solvents (e.g., toluene)Coordinating solvents (e.g., THF)
Concentration Low concentrationsHigh concentrations
Reaction Time Short reaction timesLonger reaction times

Role of Organolithium Aggregation in Reaction Pathways

Organolithium reagents are known to exist as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, temperature, and the structure of the organolithium species itself. acs.orgnih.gov These aggregates, which can range from monomers and dimers to tetramers and even higher-order structures, exhibit different reactivities. acs.org The specific aggregation state of the organolithium reagent can profoundly influence the reaction pathway and product distribution.

For instance, in the metalation of 2-chloropyridine (B119429) using mixed aggregates of n-butyllithium (nBuLi) and a lithium aminoalkoxide, the chemoselectivity of the reaction is dictated by the nature of the aggregate. nih.gov Dimeric species tend to favor nucleophilic addition to the pyridine ring, while tetrameric aggregates lead to deprotonation at the alpha-position (α-lithiation). nih.gov Although dimers are generally more reactive, their lower stability compared to tetramers means that the observed outcome is a result of both the relative stability and reactivity of the different aggregates. nih.gov

The aggregation state of (6-bromo-2-pyridinyl)lithium itself has not been extensively characterized in the literature. However, studies on similar aryllithium compounds, such as phenyllithium, have shown that they can exist as a mixture of different aggregates in solution. wisc.edu The presence of additives, such as other lithium salts (e.g., LiBr), can further complicate the picture by forming mixed aggregates. nih.gov These mixed aggregates can have different structures and reactivities compared to the homo-aggregates. nih.gov

The study of organolithium aggregation often employs techniques like NMR spectroscopy (including 6Li and 13C NMR) and cryoscopy. nih.govscispace.com These methods allow for the determination of the number of lithium atoms in an aggregate and can provide insights into the solution structure of these reactive intermediates.

Aggregate StateGeneral Reactivity TrendFactors Favoring this State
Monomer Highly reactiveStrongly coordinating solvents (e.g., HMPA, PMDTA), low concentration
Dimer Moderately reactiveCoordinating solvents (e.g., THF), presence of bidentate ligands (e.g., TMEDA)
Tetramer/Hexamer Less reactiveNon-coordinating solvents (e.g., cyclohexane, benzene), high concentration

Autocatalysis and Impurity Effects in Directed Metalation

The concept of directed ortho metalation (DoM) is central to the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a directing group, often containing a heteroatom, coordinates to the lithium atom of the organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.org While the primary mechanism involves this directed deprotonation, the potential for autocatalysis and the influence of impurities can affect the reaction's efficiency and selectivity.

Autocatalysis in directed metalation is a phenomenon where a product of the reaction accelerates the rate of the reaction itself. While not extensively documented specifically for the formation of (6-bromo-2-pyridinyl)lithium, in broader organolithium chemistry, the formation of mixed aggregates between the organolithium reagent and the lithiated product can lead to species with altered reactivity, potentially resulting in rate acceleration.

Impurities, particularly those that can interact with organolithium reagents, can have a significant impact on the course of a lithiation reaction. For example, the presence of lithium amides, which can arise from the reaction of butyllithium (B86547) with amine bases or from the degradation of the organolithium reagent, can lead to the formation of mixed aggregates with different basicity and reactivity. nih.gov Similarly, the presence of lithium halides, often a byproduct of organolithium synthesis, can lead to the formation of mixed aggregates that can influence both the solubility and reactivity of the organolithium species. nih.gov The presence of water or other protic impurities will consume the organolithium reagent, reducing the yield of the desired lithiated species.

Computational Investigations of Lithiation Mechanisms (e.g., DFT studies)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of organolithium reactions. nih.govresearchgate.net These studies can provide detailed structural information about reactants, intermediates, and transition states, as well as energetic data that helps to explain observed reactivities and selectivities.

For the lithiation of pyridines, DFT calculations have been used to model the various possible reaction pathways, including directed ortho metalation, nucleophilic addition, and halogen-lithium exchange. In the case of the metalation of 2-chloropyridine with nBuLi/Li-aminoalkoxide mixed aggregates, DFT calculations have shown that the type of aggregate (dimer vs. tetramer) determines the reaction outcome. nih.gov The calculations revealed that the transition states for nucleophilic addition are lower in energy for dimeric aggregates, while the transition states for α-lithiation are favored for tetrameric aggregates. nih.gov

While specific DFT studies on the formation of (6-bromo-2-pyridinyl)lithium from 2,6-dibromopyridine are not abundant in the literature, studies on related systems provide valuable insights. For example, DFT calculations on 2,6-bis(bromo-methyl)pyridine have been used to determine its optimized geometry and vibrational frequencies. researchgate.net Computational studies on the lithiation of other halopyridines have helped to rationalize the observed regioselectivity by comparing the energies of the possible lithiated intermediates and the transition states leading to them. These computational approaches can also be used to investigate the role of solvent molecules in stabilizing different species along the reaction coordinate.

Computational MethodInformation GainedRelevance to (6-bromo-2-pyridinyl)lithium
DFT Geometry Optimization Provides the lowest energy structures of reactants, intermediates, and products.Predicts the most stable structure of (6-bromo-2-pyridinyl)lithium and its aggregates.
DFT Transition State Search Identifies the structures and energies of transition states for different reaction pathways.Helps to understand the kinetic preferences for lithiation at different positions and the competition between metalation and other reactions.
Solvation Models Accounts for the effect of the solvent on the energies of different species.Provides a more realistic picture of the reaction in solution and helps to explain solvent-dependent selectivity.

Reactivity Profiles and Subsequent Functionalization of 6 Bromo 2 Pyridinyl Lithium

Electrophilic Quenching Reactions for Diverse Functional Group Introduction

(6-bromo-2-pyridinyl)lithium, generated in situ typically via a lithium-halogen exchange from 2,6-dibromopyridine (B144722), readily reacts with a range of electrophiles. This allows for the precise introduction of various substituents at the 6-position of the pyridine (B92270) ring, leveraging the nucleophilic character of the carbon-lithium bond.

The reaction of (6-bromo-2-pyridinyl)lithium with carbonyl compounds is a fundamental method for creating new carbon-carbon bonds and introducing hydroxyl or acyl functionalities. The nature of the final product is dependent on the type of carbonyl electrophile employed.

Organolithium reagents, in general, add to aldehydes and ketones to yield alcohols. researchgate.netacs.org The addition to an aldehyde results in the formation of a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. For instance, the reaction of (6-bromo-2-pyridinyl)lithium with an aldehyde like acetaldehyde (B116499) would be expected to produce 1-(6-bromo-2-pyridinyl)ethanol. The general mechanism involves the nucleophilic attack of the lithiated pyridine on the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate, which is subsequently protonated upon acidic workup to give the alcohol. researchgate.netacs.org

When amides, such as N,N-dimethylformamide (DMF), are used as the electrophile, the reaction with (6-bromo-2-pyridinyl)lithium provides a pathway to 6-bromo-2-formylpyridine. In a typical procedure, 2,6-dibromopyridine is treated with n-butyllithium at low temperatures to generate (6-bromo-2-pyridinyl)lithium, which is then quenched with DMF. nih.gov Acidic workup then hydrolyzes the intermediate to afford the aldehyde.

The reaction with esters follows a similar initial nucleophilic addition. However, the resulting tetrahedral intermediate is unstable and eliminates a lithium alkoxide to form a ketone. This newly formed ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the organolithium reagent, leading to a tertiary alcohol after workup. guidechem.com Therefore, isolating the ketone is often challenging under standard reaction conditions.

ElectrophileReagentProductGeneral Yield
Aldehyde (e.g., Acetaldehyde)(6-bromo-2-pyridinyl)lithiumSecondary Alcohol (e.g., 1-(6-bromo-2-pyridinyl)ethanol)Generally Good
Ketone (e.g., Acetone)(6-bromo-2-pyridinyl)lithiumTertiary Alcohol (e.g., 2-(6-bromo-2-pyridinyl)propan-2-ol)Generally Good
N,N-dimethylformamide (DMF)(6-bromo-2-pyridinyl)lithiumAldehyde (6-bromo-2-formylpyridine)Good
Ester (e.g., Ethyl acetate)2 equiv. (6-bromo-2-pyridinyl)lithiumTertiary AlcoholGood

The introduction of other halogen atoms onto the pyridine ring can be achieved by quenching the (6-bromo-2-pyridinyl)lithium intermediate with suitable halogenating agents. This provides a route to di- and poly-halogenated pyridines, which are versatile precursors for further functionalization, for instance in cross-coupling reactions.

Common electrophilic halogen sources include molecular iodine (I₂), bromine (Br₂), and chlorine (Cl₂), as well as reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). The reaction proceeds via the attack of the nucleophilic carbon of the organolithium on the electrophilic halogen atom. For example, the reaction of (6-bromo-2-pyridinyl)lithium with iodine would be expected to yield 2-bromo-6-iodopyridine. This type of transformation is a standard method for the synthesis of unsymmetrically substituted dihalopyridines. While direct literature examples for the specific reaction of (6-bromo-2-pyridinyl)lithium with these electrophiles can be inferred from general principles of organolithium chemistry, the synthesis of various halopyridines often relies on such lithiation-halogenation sequences.

Halogen SourceExpected Product
Iodine (I₂)2-Bromo-6-iodopyridine
N-Iodosuccinimide (NIS)2-Bromo-6-iodopyridine
Bromine (Br₂)2,6-Dibromopyridine
N-Bromosuccinimide (NBS)2,6-Dibromopyridine
Hexachloroethane (C₂Cl₆)2-Bromo-6-chloropyridine

A significant application of (6-bromo-2-pyridinyl)lithium is its reaction with boron electrophiles, such as trialkyl borates, to form boronic acids or their corresponding esters. These boronate derivatives are crucial intermediates in modern organic synthesis, most notably as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The general method involves the generation of (6-bromo-2-pyridinyl)lithium from 2,6-dibromopyridine, followed by quenching with a trialkyl borate (B1201080), commonly trimethyl borate or triisopropyl borate, at low temperatures. byu.edugoogle.com Subsequent acidic workup hydrolyzes the resulting borate ester to afford the (6-bromo-2-pyridinyl)boronic acid. Due to the propensity of some pyridinylboronic acids to undergo protodeboronation, they are often converted in situ to more stable boronic esters, such as the pinacol (B44631) ester, by treatment with pinacol. byu.edugoogle.com This halogen-metal exchange followed by borylation remains a fundamental and widely used method for the preparation of pyridinylboronic acids and esters. byu.eduwikipedia.orgorgsyn.org

Boron ReagentIntermediateFinal Product (after workup)
Trimethyl borate (B(OMe)₃)Lithium (6-bromo-2-pyridinyl)trimethoxyborate(6-Bromo-2-pyridinyl)boronic acid
Triisopropyl borate (B(O-iPr)₃)Lithium (6-bromo-2-pyridinyl)triisopropoxyborate(6-Bromo-2-pyridinyl)boronic acid
Pinacolborane (HBpin)(6-bromo-2-pyridinyl)boronate complex(6-Bromo-2-pyridinyl)boronic acid pinacol ester

The introduction of a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, can be achieved by trapping (6-bromo-2-pyridinyl)lithium with a suitable silicon electrophile, such as chlorotrimethylsilane (B32843) (TMSCl). Silylated pyridines are useful intermediates in organic synthesis, for example, in certain cross-coupling reactions or as directing groups.

The synthesis of 2-bromo-6-(trimethylsilyl)pyridine (B1310662) has been reported via the lithiation of 2,6-dibromopyridine with n-butyllithium, followed by quenching the resulting (6-bromo-2-pyridinyl)lithium with chlorotrimethylsilane. researchgate.net This reaction proceeds in good yield and demonstrates a clean and efficient method for the silylation of the pyridine ring at the 6-position.

Silicon ElectrophileProduct
Chlorotrimethylsilane (TMSCl)2-Bromo-6-(trimethylsilyl)pyridine
Dichlorodimethylsilane (Me₂SiCl₂)Bis(6-bromo-2-pyridinyl)dimethylsilane
Silicon tetrachloride (SiCl₄)Tetrakis(6-bromo-2-pyridinyl)silane

Transmetalation Chemistry for Advanced Organometallic Intermediates

While direct reactions with electrophiles are highly useful, the reactivity of (6-bromo-2-pyridinyl)lithium can be further modulated and expanded through transmetalation. This process involves the transfer of the 6-bromo-2-pyridinyl group from lithium to another metal, typically a transition metal like zinc or copper, or to other main group elements. The resulting organometallic reagents often exhibit different reactivity and selectivity profiles compared to the parent organolithium compound, enabling a broader range of synthetic transformations.

One of the most important transmetalation reactions of (6-bromo-2-pyridinyl)lithium is its reaction with zinc salts, most commonly zinc chloride (ZnCl₂), to generate the corresponding organozinc reagent, (6-bromo-2-pyridinyl)zinc chloride. Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium precursors. This makes them particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov

The preparation typically involves the initial formation of (6-bromo-2-pyridinyl)lithium via lithium-halogen exchange from 2,6-dibromopyridine. The subsequent addition of a solution of anhydrous zinc chloride in a suitable solvent like THF results in a rapid transmetalation to afford the (6-bromo-2-pyridinyl)zinc species. byu.edugoogle.com These organozinc intermediates can be generated in situ and used directly in subsequent cross-coupling reactions with various organic halides. byu.edugoogle.com This one-pot procedure avoids the isolation of the often sensitive organometallic reagents. The use of lithium-zinc exchange has been shown to be an effective strategy for improving the yields of subsequent reactions, for example, in the bromination of certain haloarenes.

Lithium ReagentZinc SaltOrganozinc Product
(6-bromo-2-pyridinyl)lithiumZinc chloride (ZnCl₂)(6-bromo-2-pyridinyl)zinc chloride
(6-bromo-2-pyridinyl)lithiumZinc bromide (ZnBr₂)(6-bromo-2-pyridinyl)zinc bromide

Synthesis of Organomanganese Reagents

The transmetalation of pyridyllithium compounds with manganese(II) salts represents a key strategy for the formation of functionalized organomanganese reagents. This process typically involves the reaction of a pre-formed lithium species with a manganese(II) halide, such as manganese(II) chloride (MnCl₂) or manganese(II) bromide (MnBr₂). In the context of (6-bromo-2-pyridinyl)lithium, this reaction provides access to the corresponding (6-bromo-2-pyridinyl)manganese species.

The general transformation can be depicted as follows:

(6-bromo-2-pyridinyl)lithium + MnX₂ → (6-bromo-2-pyridinyl)MnX + LiX (where X = Cl, Br)

These organomanganese reagents are valuable intermediates in organic synthesis. While the direct study of (6-bromo-2-pyridinyl)manganese reagents is not extensively detailed in readily available literature, the principles of their formation can be inferred from the well-established reactivity of other pyridyllithium and aryllithium compounds. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the organometallic species.

The resulting organomanganese compounds can participate in various subsequent reactions. For instance, they can be used in cross-coupling reactions, although they are generally less reactive than their organozinc or organoboron counterparts. The utility of these manganese reagents often lies in their unique reactivity profiles, which can offer advantages in specific synthetic contexts, such as in certain types of carbonyl additions or cross-coupling reactions where other organometallics might fail or lead to undesired side products.

The synthesis of manganese(II) complexes with nitrogen-containing ligands is a related area of interest, highlighting the affinity of manganese for pyridyl-type structures organic-chemistry.org. While not a direct transmetalation from the lithium species, the formation of complexes like [MnX₂(NPh=PPh₃)₂] demonstrates the coordination chemistry of manganese with pyridyl-like nitrogen atoms organic-chemistry.org. This fundamental interaction underpins the stability and reactivity of the organomanganese reagents formed from (6-bromo-2-pyridinyl)lithium.

Access to Organoboron Compounds for Cross-Coupling

The conversion of (6-bromo-2-pyridinyl)lithium into organoboron compounds, such as boronic acids and boronate esters, is a highly strategic maneuver in organic synthesis. This transformation opens the door to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling orgsyn.org. The process generally involves quenching the organolithium species with a boron electrophile.

A common method for this transformation is the reaction of (6-bromo-2-pyridinyl)lithium with an trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃), followed by acidic workup to yield the corresponding boronic acid youtube.comthermofisher.com.

Reaction Scheme:

(6-bromo-2-pyridinyl)lithium + B(Oi-Pr)₃ → Lithium (6-bromo-2-pyridinyl)triisopropoxyborate

Lithium (6-bromo-2-pyridinyl)triisopropoxyborate + H₃O⁺ → (6-bromo-2-pyridinyl)boronic acid + 3 i-PrOH + Li⁺

Alternatively, reaction with a pinacol boronate ester can directly afford the corresponding pinacol boronate derivative, which is often more stable and easier to handle than the boronic acid wikipedia.org.

These pyridylboronic acid derivatives are crucial intermediates for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and materials science youtube.comresearchgate.net. The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds orgsyn.orgharvard.edu.

The reactivity of pyridylboronates in Suzuki-Miyaura couplings can be influenced by the specific boronic acid derivative used (e.g., boronic acid vs. pinacol ester) and the reaction conditions, including the choice of palladium catalyst, ligand, and base researchgate.netorgsyn.org. For instance, the use of specific phosphine (B1218219) ligands can be critical to minimize side reactions and maximize the yield of the desired coupled product orgsyn.org.

The table below summarizes the key organoboron intermediates derived from (6-bromo-2-pyridinyl)lithium and their primary application in cross-coupling reactions.

Organoboron CompoundSynthesis from (6-bromo-2-pyridinyl)lithiumPrimary Application
(6-bromo-2-pyridinyl)boronic acidReaction with a trialkyl borate followed by hydrolysis youtube.comthermofisher.com.Suzuki-Miyaura cross-coupling reactions orgsyn.orgresearchgate.net.
(6-bromo-2-pyridinyl)boronic acid pinacol esterReaction with a pinacol boronate ester wikipedia.org.Suzuki-Miyaura cross-coupling reactions wikipedia.org.

The ability to generate these organoboron compounds from (6-bromo-2-pyridinyl)lithium significantly enhances its synthetic utility, providing a gateway to a vast range of complex molecular architectures.

Other Strategic Transmetalation Pathways

Beyond the formation of organomanganese and organoboron reagents, (6-bromo-2-pyridinyl)lithium can undergo transmetalation with a variety of other metal salts to generate a diverse array of organometallic intermediates. These intermediates, in turn, can be employed in a range of powerful carbon-carbon bond-forming reactions.

Organozinc Reagents for Negishi Coupling:

Transmetalation of (6-bromo-2-pyridinyl)lithium with a zinc salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), yields the corresponding (6-bromo-2-pyridinyl)zinc halide reagent orgsyn.orgyoutube.com.

(6-bromo-2-pyridinyl)lithium + ZnX₂ → (6-bromo-2-pyridinyl)ZnX + LiX (where X = Cl, Br)

These organozinc reagents are key participants in the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples an organozinc compound with an organic halide or triflate wikipedia.org. The Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms wikipedia.org. The use of 2-pyridylzinc reagents has been particularly noted for its utility in constructing biaryl compounds containing a pyridine ring orgsyn.orgresearchgate.net.

Organostannane Reagents for Stille Coupling:

(6-bromo-2-pyridinyl)lithium can also be converted into an organostannane by quenching the lithiated species with a trialkyltin halide, such as tributyltin chloride ((n-Bu)₃SnCl).

(6-bromo-2-pyridinyl)lithium + (n-Bu)₃SnCl → (6-bromo-2-pyridinyl)tri-n-butylstannane + LiCl

The resulting organostannane is a suitable coupling partner in the Stille reaction, another palladium-catalyzed cross-coupling method organic-chemistry.orgthermofisher.comwikipedia.org. The Stille reaction is valued for its mild reaction conditions and the stability of the organostannane reagents to air and moisture thermofisher.comwikipedia.org.

Sonogashira Coupling:

While not a direct transmetalation of the lithium species in the same vein as the Negishi or Stille reactions, the Sonogashira coupling is a critical method for the functionalization of the 6-bromo-2-pyridinyl scaffold. This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. In this context, the bromine atom of a 2,6-dihalopyridine can readily participate in Sonogashira coupling reactions, providing access to 2-alkynyl-6-bromopyridines scirp.orglibretexts.org. This pathway is highly valuable for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

The table below provides a summary of these alternative transmetalation pathways and the corresponding cross-coupling reactions.

Transmetalation ProductReagent for TransmetalationSubsequent Cross-Coupling Reaction
(6-bromo-2-pyridinyl)zinc halideZinc(II) halide (e.g., ZnCl₂, ZnBr₂) orgsyn.orgNegishi Coupling researchgate.netwikipedia.org
(6-bromo-2-pyridinyl)trialkylstannaneTrialkyltin halide (e.g., (n-Bu)₃SnCl)Stille Coupling thermofisher.comwikipedia.org
N/A (Direct functionalization)Terminal alkyneSonogashira Coupling wikipedia.orgorganic-chemistry.org

These diverse transmetalation and cross-coupling strategies underscore the versatility of (6-bromo-2-pyridinyl)lithium as a pivotal intermediate in the synthesis of complex, functionalized pyridine derivatives.

Applications of 6 Bromo 2 Pyridinyl Lithium in Complex Chemical Synthesis

Catalytic Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. (6-bromo-2-pyridinyl)lithium is a precursor to organometallic nucleophiles that are indispensable for these transformations, particularly for constructing biaryl and heteroaryl frameworks.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, but its application to 2-substituted pyridine (B92270) derivatives presents unique challenges. nih.gov 2-Pyridyl organoboron reagents are known for their instability and low reactivity, often leading to decomposition through protodeboronation. nih.govresearchgate.net The electron-deficient nature of the pyridine ring also slows the crucial transmetalation step in the catalytic cycle. nih.gov

To overcome these difficulties, (6-bromo-2-pyridinyl)lithium can be converted into a more stable and reactive boronate ester. A common strategy involves quenching the freshly generated organolithium species with a borate (B1201080) ester, such as triisopropyl borate, to form a lithium triisopropyl 2-pyridylboronate. This intermediate can then be used directly in Suzuki-Miyaura coupling reactions with a range of aryl and heteroaryl bromides and chlorides. nih.gov The use of specialized phosphine (B1218219) ligands and optimized reaction conditions is often necessary to achieve high yields. nih.govacs.org

Another approach to stabilize the pyridyl boron species is the use of N-phenyldiethanolamine, which forms a more robust boronate that is less prone to degradation. researchgate.net These advancements have enabled the reliable synthesis of various 2-arylpyridines, which are important scaffolds in pharmaceuticals and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling with a 2-Pyridylboronate Derivative

Aryl Halide Product Yield (%)
3,5-Bis(trifluoromethyl)bromobenzene 2-[3,5-Bis(trifluoromethyl)phenyl]pyridine 82
4-Bromoanisole 2-(4-Methoxyphenyl)pyridine 74
2-Bromotoluene 2-(o-Tolyl)pyridine 85
3-Bromopyridine 2,3'-Bipyridine 68

Data sourced from a study on an efficient method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates. nih.gov The 2-pyridylboronate was prepared in one step from the corresponding 2-bromopyridine.

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful method for constructing C-C bonds. This reaction is particularly well-suited for pyridine systems, as 2-pyridylzinc reagents exhibit greater stability and reactivity compared to their boronate counterparts. researchgate.netorganic-chemistry.org

(6-bromo-2-pyridinyl)lithium is an excellent precursor for the required organozinc species. The process involves a straightforward transmetalation step where the organolithium compound reacts with a zinc halide, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to generate the corresponding (6-bromo-2-pyridinyl)zinc halide. This pyridyl zincate is then coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst. orgsyn.org

The Negishi coupling is highly tolerant of various functional groups and has been successfully employed in the synthesis of complex molecules. organic-chemistry.orgorgsyn.org Recent advancements have even led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which simplifies their handling and enhances their practical utility in both academic and industrial settings. organic-chemistry.org

Table 2: Selected Examples of Negishi Coupling for Bipyridine Synthesis

Pyridyl Zinc Reagent Pyridyl Halide Catalyst Product
2-Pyridylzinc bromide 2-Bromopyridine Pd(dba)₂ / XPhos 2,2'-Bipyridine
2-Pyridylzinc chloride 5-Bromo-2-methylpyridine Pd(PPh₃)₄ 5-Methyl-2,2'-bipyridine
(3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc chloride 2-Bromopyridine Pd(PPh₃)₄ Derivative of 2,2'-Bipyridine

This table presents examples of the Negishi reaction's utility in forming bipyridine linkages, a common application for pyridyl zincates derived from lithium precursors. orgsyn.orgnih.gov

Beyond the Suzuki and Negishi reactions, organometallic species derived from (6-bromo-2-pyridinyl)lithium can participate in other important transition metal-catalyzed transformations.

Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organic halide. (6-bromo-2-pyridinyl)lithium can be converted into a pyridyl stannane (B1208499) by quenching with a trialkyltin halide (e.g., Bu₃SnCl). The resulting stannane can then be used in palladium-catalyzed Stille reactions to form C-C bonds. This method is particularly useful for the synthesis of bipyridine derivatives, though the toxicity of organotin reagents is a significant drawback. nih.gov

Kumada Coupling : This reaction utilizes a Grignard reagent as the nucleophile. While less common for this specific substrate, a related pathway involves the use of pyridinesulfinates, which can be prepared from pyridyl lithium precursors. These sulfinates can undergo cross-coupling with Grignard reagents, sometimes even in the absence of a transition metal catalyst. tcichemicals.com

The versatility of the lithium precursor allows for the selective formation of various organometallic reagents (containing B, Zn, Sn), each with distinct reactivity profiles suitable for different catalytic cycles and substrate scopes. acs.org

Regiospecific Synthesis of Substituted Pyridine Architectures

The precise control of substituent placement on a pyridine ring is crucial for tuning the properties of the final molecule. The generation of (6-bromo-2-pyridinyl)lithium from 2,6-dibromopyridine (B144722) is an excellent example of regiospecific metalation, allowing for functionalization exclusively at the 2-position while leaving the bromine atom at the 6-position untouched for potential subsequent reactions.

(6-bromo-2-pyridinyl)lithium serves as a powerful nucleophile for the direct synthesis of 2,6-disubstituted pyridines. The regiospecific lithium-halogen exchange at low temperatures (e.g., -78 °C) using reagents like n-butyllithium selectively generates the organolithium at the 2-position of 2,6-dibromopyridine. prepchem.com

This highly reactive intermediate can then be trapped with a wide variety of electrophiles to install a functional group at the C2 position. For example, reaction with dimethylformamide (DMF) followed by an acidic workup yields 6-bromo-2-formyl-pyridine. prepchem.com This aldehyde can then be used in countless other transformations to build more complex molecular architectures.

Furthermore, the cross-coupling methodologies discussed previously (Suzuki, Negishi) are primary routes to di- and poly-substituted pyridines. By coupling the zincate or boronate derived from (6-bromo-2-pyridinyl)lithium with various aryl halides, a diverse library of 2-aryl-6-bromopyridines can be synthesized. The remaining bromine atom at the C6 position can then be subjected to a second, different cross-coupling reaction, leading to the controlled synthesis of non-symmetrical 2,6-diarylpyridines.

Bipyridines are privileged structures in coordination chemistry, catalysis, and materials science. The 2,2'-bipyridine unit is a particularly important chelating ligand. Cross-coupling reactions involving organometallic derivatives of (6-bromo-2-pyridinyl)lithium are among the most efficient methods for their synthesis. nih.gov

As detailed in the Negishi coupling section (5.1.2), the reaction between a 2-pyridylzinc reagent and a halopyridine is a robust strategy for forming the 2,2'-bipyridine linkage. orgsyn.org Similarly, the Suzuki-Miyaura coupling can be employed, reacting a 2-pyridylboronate with a 2-halopyridine. nih.gov These methods allow for the assembly of both symmetrical and unsymmetrical bipyridines by carefully choosing the coupling partners.

For instance, the Suzuki coupling of 4'- (4-boronatophenyl)-2,2′:6′,2′′-terpyridine with 4-bromo-2,2′-bipyridine has been used to synthesize complex, ditopic bipyridine-terpyridine bridging ligands. arkat-usa.org This highlights the power of these methods to create intricate, poly-heterocyclic systems that would be difficult to access through other synthetic routes.

Strategies for Functionalization of Pyridine Rings with Heteroatom-Containing Groups

The introduction of heteroatoms onto a pyridine scaffold is a powerful strategy for modulating the electronic properties and biological activity of the resulting molecules. The organolithium compound (6-bromo-2-pyridinyl)lithium serves as a key intermediate in this process, reacting readily with a variety of electrophiles to install diverse heteroatom-containing functional groups at the 2-position of the pyridine ring.

One common strategy involves the reaction of (6-bromo-2-pyridinyl)lithium with organoboron compounds. For instance, quenching the lithiated species with trialkyl borates, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the corresponding boronic acid. These boronic acids are versatile building blocks, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. durham.ac.uk

Another approach is the introduction of silicon-containing moieties. The reaction of (6-bromo-2-pyridinyl)lithium with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), provides a direct route to 2-silyl-substituted pyridines. nih.gov This functionalization can be used to introduce a bulky group or to serve as a handle for further transformations.

The introduction of chalcogens like sulfur, selenium, and tellurium has also been explored. Reaction of the lithiated pyridine with elemental sulfur or selenium, followed by an appropriate workup, can lead to the formation of thiols or selenols, respectively. A more specific example is the synthesis of vinyl tellurides, which can be achieved by reacting the organolithium intermediate with elemental tellurium followed by reaction with acetylene. researchgate.net

Furthermore, nitrogen and oxygen-containing functional groups can be installed. Quenching (6-bromo-2-pyridinyl)lithium, generated from the selective monolithiation of 2,6-dibromopyridine, with reagents like di-tert-butyl azodicarboxylate or nitroso compounds can introduce nitrogen-based functionalities. For example, reaction with di-tert-butyl-nitroxide dimer, (t-BuNO)₂, can yield hydroxylamine derivatives. researchgate.net

The table below summarizes various strategies for the heteroatom functionalization of the pyridine ring starting from (6-bromo-2-pyridinyl)lithium.

Heteroatom GroupElectrophile ExampleResulting Functional Group
BoronTriisopropyl borate (B(O-iPr)₃)Boronic Ester/Acid
SiliconTrimethylsilyl chloride (TMSCl)Trimethylsilyl
SulfurElemental Sulfur (S₈)Thiol
SeleniumElemental Selenium (Se)Selenol
TelluriumElemental Tellurium (Te)Tellurol
Nitrogen/OxygenDi-tert-butyl-nitroxide dimer ((t-BuNO)₂)Hydroxylamine

Integrated Synthetic Sequences and Process Intensification

The integration of multiple reaction steps into a single, streamlined process offers significant advantages in terms of efficiency, safety, and resource utilization. For the synthesis and functionalization of (6-bromo-2-pyridinyl)lithium, one-pot protocols and continuous flow methodologies represent key strategies for process intensification.

One-Pot Lithiation and Functionalization Protocols

One-pot synthesis, where sequential reactions are carried out in a single reactor without the isolation of intermediates, is a highly effective strategy for preparing functionalized pyridines from (6-bromo-2-pyridinyl)lithium. nih.govsciencedaily.com This approach is inherently more efficient as it minimizes handling of the often unstable and highly reactive organolithium intermediate, reduces solvent waste, and saves time. nih.govrug.nl

A typical one-pot protocol involves the initial generation of (6-bromo-2-pyridinyl)lithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C). researchgate.net This is achieved through a lithium-halogen exchange reaction between 2,6-dibromopyridine and an organolithium reagent such as n-butyllithium (n-BuLi). Once the formation of the lithiated species is complete, a chosen electrophile is added directly to the reaction mixture. clockss.orgsemanticscholar.org The reaction is then allowed to proceed to completion, after which it is quenched and the desired 2-substituted-6-bromopyridine product is isolated.

This methodology has been successfully applied to introduce a wide array of functional groups. For example, aldehydes and ketones can be used as electrophiles to form secondary and tertiary alcohols, respectively. Carbon dioxide can be used to install a carboxylic acid group, while alkyl halides can be used for alkylation. The versatility of this approach allows for the rapid generation of a library of diverse pyridine derivatives from a common intermediate. rsc.orgresearchgate.net

The table below illustrates a generalized one-pot sequence and provides examples of functionalized products.

StepProcedureReagents
1. Lithiation (in-situ)Lithium-halogen exchange with 2,6-dibromopyridine in a single pot.n-Butyllithium (n-BuLi) in THF at -78 °C
2. FunctionalizationAddition of an electrophile to the same pot containing the newly formed (6-bromo-2-pyridinyl)lithium.Example Electrophiles: Benzaldehyde, Acetone, CO₂, CH₃I
3. Workup/IsolationQuenching of the reaction and purification of the final product.Product Examples: (6-bromopyridin-2-yl)(phenyl)methanol, 2-(6-bromopyridin-2-yl)propan-2-ol, 6-bromopicolinic acid, 6-bromo-2-methylpyridine

Continuous Flow Methodologies for Lithiation and Subsequent Reactions

Continuous flow chemistry offers a powerful alternative to traditional batch processing for handling highly reactive and thermally unstable intermediates like (6-bromo-2-pyridinyl)lithium. ucc.ieresearchgate.net By performing reactions in small-volume, temperature-controlled microreactors or coiled tubing, flow chemistry provides superior heat and mass transfer, enabling precise control over reaction conditions and significantly enhancing safety, particularly for highly exothermic lithiation reactions. europa.eu

In a typical flow setup for the synthesis and functionalization of (6-bromo-2-pyridinyl)lithium, streams of 2,6-dibromopyridine and an organolithium base (e.g., n-BuLi) are continuously pumped from separate reservoirs and combined at a T-mixer. nih.govnih.gov The resulting stream immediately enters a cooled reactor coil where the lithium-halogen exchange occurs within a very short residence time. This rapid formation of (6-bromo-2-pyridinyl)lithium is immediately followed by the introduction of a third stream containing the electrophile at another mixing point. The subsequent reaction to form the final product occurs in a second reactor coil before the product stream is collected for workup. acs.org

This methodology allows for the use of temperatures that might be difficult to control in a large-scale batch reactor, and it minimizes the risks associated with accumulating large quantities of unstable organolithium compounds. durham.ac.uk Furthermore, continuous flow systems can be easily scaled up by extending the operation time, providing a promising route for the industrial production of functionalized pyridines. researchgate.net The precise control over stoichiometry and residence time often leads to higher yields and purities compared to batch methods. nih.gov

The table below outlines the key parameters and advantages of a continuous flow process for this transformation.

ParameterDescriptionAdvantage
Reagents Separate streams of 2,6-dibromopyridine, n-BuLi, and an electrophile.Precise stoichiometric control.
Mixing Rapid mixing in micro-mixers (e.g., T-mixers).High mass transfer, enhanced reaction rates.
Reactor Cooled capillary or tube reactors.Superior temperature control and heat dissipation. europa.eu
Residence Time Typically in the range of seconds to minutes.Minimizes degradation of unstable intermediates. nih.gov
Scalability "Scaling-out" by running the system for longer durations.Avoids challenges of large-scale batch reactors.
Safety Small reaction volumes at any given time.Significantly reduced risk of thermal runaway. ucc.ie

Advanced Characterization Techniques for 6 Bromo 2 Pyridinyl Lithium Intermediates

In Situ Spectroscopic Probes for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into the lifecycle of transient species. For (6-bromo-2-pyridinyl)lithium, which is typically generated and consumed in situ, spectroscopic techniques that can operate under reaction conditions are essential.

In situ Infrared (IR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions involving organolithium reagents. By tracking the disappearance of reactant vibrational bands and the appearance of product and intermediate bands, one can follow the reaction kinetics and detect the formation of transient species.

While specific in situ IR data for (6-bromo-2-pyridinyl)lithium is not extensively documented in dedicated studies, the principles can be inferred from studies of similar systems. For instance, the lithiation of a pyridine (B92270) derivative would be expected to cause significant shifts in the IR spectrum. The C-Br stretching vibration of the starting material, 6-bromo-2-substituted pyridine, would be expected to diminish as the lithium-halogen exchange proceeds. Concurrently, new vibrational modes associated with the C-Li bond and the altered electronic structure of the pyridine ring would appear.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed characterization of organolithium intermediates in solution. Multinuclear NMR experiments provide a wealth of information regarding the structure, aggregation state, and dynamics of these species.

¹H and ¹³C NMR: The formation of (6-bromo-2-pyridinyl)lithium from a precursor like 2,6-dibromopyridine (B144722) via lithium-halogen exchange would result in significant changes in the ¹H and ¹³C NMR spectra. The high electropositivity of lithium compared to bromine leads to a substantial increase in electron density at the carbon atom bearing the lithium, resulting in a pronounced upfield shift (to lower ppm values) for this carbon in the ¹³C NMR spectrum. The adjacent protons in the ¹H NMR spectrum would also experience shifts, reflecting the altered electronic environment of the pyridine ring. For example, in the synthesis of related (pyridin-2-ylmethyl)porphyrins, the ¹H NMR signals of the pyridinyl moiety show characteristic shifts upon lithiation and subsequent reaction. academie-sciences.fr

⁶Li and ⁷Li NMR: Lithium has two naturally occurring isotopes that are NMR active, ⁷Li (92.5% abundance) and ⁶Li (7.5% abundance). While ⁷Li is more sensitive, its larger quadrupole moment often leads to broad signals, especially in asymmetric environments. researchgate.net In contrast, ⁶Li, despite its lower natural abundance and sensitivity, possesses a much smaller quadrupole moment, resulting in significantly sharper lines. researchgate.net This high resolution makes ⁶Li NMR particularly valuable for distinguishing between different lithium environments, such as those in monomers, dimers, and higher aggregates, as well as mixed aggregates with lithium salts (e.g., LiBr) that are often present in the reaction mixture. nih.gov The chemical shift of the lithium nucleus is highly sensitive to its coordination environment and the nature of the carbanionic partner.

For instance, studies on the aggregation of methyllithium (B1224462) in the presence of lithium halides have shown that distinct ⁶Li NMR signals can be observed for different tetrameric structures. nih.gov It is expected that (6-bromo-2-pyridinyl)lithium would also exist as various aggregates in solution, and ⁶Li NMR would be the technique of choice to identify these species. The use of ⁶Li-enriched starting materials can further enhance the sensitivity of these experiments.

¹⁹F NMR: While not directly applicable to (6-bromo-2-pyridinyl)lithium itself, ¹⁹F NMR is a powerful tool for studying lithiated species when a fluorine atom is present in the molecule. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it an excellent probe for changes in the electronic environment. For example, in studies of fluorinated pyridines, ¹⁹F NMR can provide detailed information about the lithiation process. clockss.org

The following table summarizes the expected NMR spectroscopic changes upon formation of (6-bromo-2-pyridinyl)lithium.

NucleusStarting Material (e.g., 2,6-dibromopyridine)(6-bromo-2-pyridinyl)lithium IntermediateRationale for Change
¹H Characteristic aromatic signals for the pyridine ring protons.Significant shifts in the signals of the pyridine ring protons, particularly those adjacent to the lithiated carbon, due to altered electron density.The strong electron-donating effect of the lithium atom changes the electronic environment of the ring.
¹³C Signal for the C-Br carbon at a specific chemical shift.Large upfield shift for the carbon atom bonded to lithium (C-Li).Increased electron density at the carbanionic center leads to greater shielding.
⁶Li No signal.One or more sharp signals, with chemical shifts dependent on the aggregation state (monomer, dimer, etc.) and solvent.The ⁶Li nucleus is highly sensitive to its coordination environment.

This table presents expected trends based on established principles of NMR spectroscopy of organolithium compounds.

Structural Elucidation of Organolithium Aggregates (where relevant to reactivity)

Organolithium compounds rarely exist as simple monomers in solution. Instead, they form aggregates (dimers, tetramers, etc.), and the specific nature of these aggregates can have a profound impact on their reactivity. The elucidation of these aggregate structures is therefore of paramount importance.

While a specific crystal structure of (6-bromo-2-pyridinyl)lithium has not been reported, studies on other lithiated pyridines provide valuable models. For example, the isolation and X-ray crystallographic characterization of another pyridyllithium revealed a dimeric structure in the solid state. rsc.org In solution, however, Diffusion Ordered Spectroscopy (DOSY) NMR indicated that the monomer was the predominant species in THF. rsc.org This highlights that the aggregation state can be highly dependent on the physical state and the solvent.

The formation of mixed aggregates with lithium salts, such as LiBr which is a byproduct of lithium-halogen exchange, is also a common feature of organolithium chemistry. nih.gov These mixed aggregates can exhibit different reactivity compared to the homo-aggregates. Multinuclear NMR techniques, particularly ⁶Li NMR, are instrumental in identifying and characterizing these mixed species in solution. nih.gov The combination of experimental NMR data with computational modeling can provide detailed structural models of these aggregates and help to rationalize their observed reactivity.

Q & A

Q. What role do theoretical frameworks play in reconciling computational and experimental data on Lithium, (6-bromo-2-pyridinyl)-?

  • Methodological Answer: Align DFT-predicted bandgaps with experimental UV-Vis absorption edges. Use Bayesian statistics to quantify uncertainties in calculated lithium diffusion coefficients versus tracer experiments .

Data Analysis and Validation

Q. How should researchers address discrepancies between simulated and experimental X-ray diffraction patterns for Lithium, (6-bromo-2-pyridinyl)-?

  • Methodological Answer: Refine crystal structures using Rietveld analysis with software like GSAS-II. Check for overlooked symmetry elements (e.g., monoclinic vs. orthorhombic) or thermal disorder in simulations. Cross-validate with neutron diffraction for lithium positioning .

Q. What statistical methods are appropriate for analyzing electrochemical performance variability in Lithium, (6-bromo-2-pyridinyl)-?

  • Methodological Answer: Apply analysis of variance (ANOVA) to compare capacity retention across synthesis batches. Use principal component analysis (PCA) to correlate material properties (e.g., particle size, crystallinity) with cycle life .

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